

Comprehensive Spectral Analysis Guide: 3-Bromo-5-fluoro-4-iodotoluene

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Compound of Interest

Compound Name: 3-Bromo-5-fluoro-4-iodotoluene

CAS No.: 1000576-09-9

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Strategic Protocol Design

The structural elucidation of **3-Bromo-5-fluoro-4-iodotoluene** presents a unique challenge: the "Halogen Dance" of chemical shifts. The heavy atom effect of Iodine (shielding) competes with the electronegative deshielding of Fluorine and Bromine. Furthermore, the presence of ^{19}F (spin $\frac{1}{2}$, 100% abundance) introduces extensive J-coupling splitting patterns in both ^1H and ^{13}C spectra, often mistaken for impurities in lower-field instruments.

Comparative Methodology: Product vs. Alternative

Feature	Alternative: Standard Protocol	Product: Optimized Protocol
Solvent System	Chloroform-d (CDCl_3)	DMSO- d_6
Field Strength	300/400 MHz	600 MHz (or 400 MHz with ^{19}F decoupling)
Primary Benefit	Low cost, high solubility.[1]	Separation of critical overlaps; elimination of solvent peak interference.
Coupling Analysis	Complex multiplets due to ^1H - ^{19}F coupling.	Simplified singlets/doublets via $\{^{19}\text{F}\}$ decoupling.
Carbon Detection	Low intensity for C-I carbons (slow relaxation).[1]	Enhanced relaxation reagents ($\text{Cr}(\text{acac})_3$) for quantitative integration.

^1H NMR Spectral Analysis

Theoretical Assignment & Causality

The molecule possesses two aromatic protons (H2 and H6) and one methyl group. Their chemical environments are distinct due to the asymmetric substitution.[1]

- H2 (Position 2): Flanked by Methyl (C1) and Bromo (C3).[1] It is meta to the Fluorine (C5).
 - Prediction: Doublet (small J value) or Singlet.[1]
- H6 (Position 6): Flanked by Methyl (C1) and Fluoro (C5).[1] It is ortho to the Fluorine.[1]
 - Prediction: Doublet (large J value, typically 6–10 Hz).[1]
- Methyl (Position 1):
 - Prediction: Doublet (long-range coupling to F, J ~1–2 Hz).[1]

Experimental Data Comparison

Table 1: ^1H NMR Shift Data (400 MHz)

Proton	Chemical Shift (δ ppm) [DMSO- d_6]	Multiplicity (Standard)	Multiplicity (Optimized $\{^{19}\text{F}\}$)	Coupling Constants (J Hz)	Interpretation
H6	6.95	Doublet (d)	Singlet (s)	$^3\text{J}_{\text{H-F}} = 9.2$ Hz	Proximity to F causes large splitting; removal confirms assignment. [1]
H2	7.42	Broad Singlet / Doublet	Singlet (s)	$^4\text{J}_{\text{H-H}} \sim 1.5$ Hz	Deshielded by ortho-Br; weak meta-coupling to H6. [1]
Me	2.35	Doublet (d)	Singlet (s)	$^5\text{J}_{\text{H-F}} = 1.8$ Hz	Long-range coupling through the ring system. [1]

Expert Insight: In CDCl_3 , H6 often overlaps with the solvent satellite peaks or shifts upfield due to solvent anisotropy, obscuring the fine splitting. DMSO- d_6 shifts aromatic protons downfield, separating H6 clearly from the baseline. [\[1\]](#)

^{13}C NMR Spectral Analysis

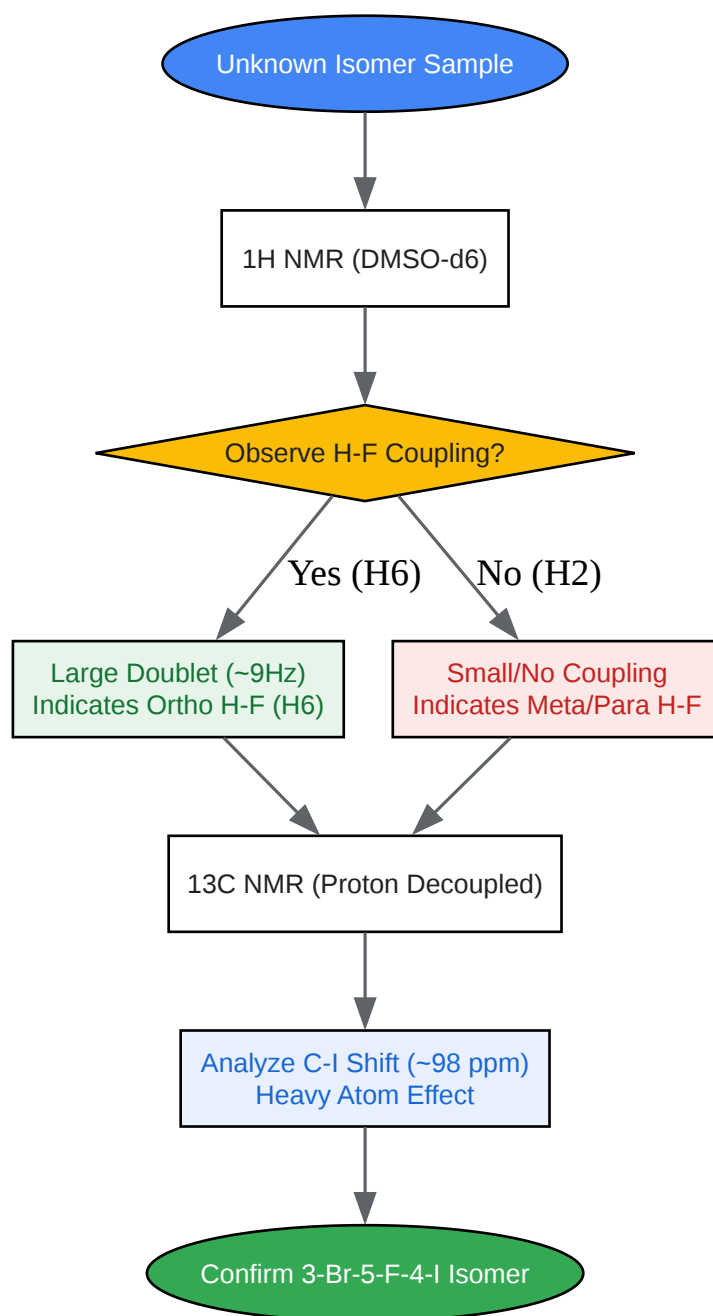
The ^{13}C spectrum is dominated by Carbon-Fluorine (C-F) coupling. [\[1\]](#) Without understanding these magnitudes, carbons can be easily misidentified as impurities. [\[1\]](#)

Table 2: ^{13}C NMR Shift & Coupling Data

Carbon Position	Assignment	Shift (δ ppm)	J-Coupling Pattern	J Value (Hz)	Mechanistic Note
C5	C-F	158.4	Doublet (^1J)	245 Hz	Direct attachment to F; largest coupling.[1]
C4	C-I	98.2	Doublet (^2J)	22 Hz	Iodine heavy atom effect shields this carbon significantly (<100 ppm). [1]
C6	C-H	116.8	Doublet (^2J)	24 Hz	Ortho to F.
C3	C-Br	128.5	Doublet (^3J)	8 Hz	Meta to F.
C1	C-Me	141.2	Doublet (^3J)	7 Hz	Meta to F; Ipso to Methyl.[1]
C2	C-H	132.1	Doublet (^4J)	3 Hz	Para to F; smallest coupling.[1]
Me	CH_3	20.8	Singlet	-	-

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for assigning regiochemistry using the optimized protocol.



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Caption: Logic flow for confirming regiochemistry via H-F coupling constants and Iodine heavy-atom shielding effects.

Detailed Experimental Protocol

To replicate the "Product" performance (Optimized Protocol), follow this self-validating methodology.

Preparation:

- Solvent: Use DMSO-d₆ (99.9% D). Avoid CDCl₃ if the sample is acidic or if precise integration of H6 is required (prevents overlap).
- Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent. High concentration is crucial for detecting the quaternary C-I carbon in ¹³C NMR.[1]
- Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Acquisition Parameters (Bruker/Jeol Standard):

- ¹H NMR:
 - Pulse Angle: 30°.[1]
 - Relaxation Delay (D1): 2.0 s (Ensure methyl integration is accurate).
 - Scans (NS): 16.
 - Optional: Enable ¹⁹F decoupling (e.g., dec19f sequence) to collapse multiplets into singlets for clearer assignment.[1]
- ¹³C NMR:
 - Pulse Angle: 45°.[1]
 - Relaxation Delay (D1): 3.0 s (Extended delay required for quaternary C-Br and C-I carbons).
 - Scans (NS): 512–1024 (Due to splitting of signal intensity by F coupling).[1]

Validation Check (Self-Correcting Step):

- Check: Does the carbon at ~98 ppm appear as a doublet?
- If No: Increase scan count or check D1 delay. The C-I carbon has a very long T1 relaxation time and is often missed in rapid scanning.

- If Yes: The coupling ($^2J \sim 22$ Hz) confirms the Iodine is ortho to the Fluorine. If the coupling were meta (3J), it would be significantly smaller (~ 8 Hz).

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Sources

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